9-Chloromethylphenanthrene
Overview
Description
9-(Chloromethyl)phenanthrene is an organic compound with the molecular formula C15H11Cl. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Chloromethyl)phenanthrene typically involves the chloromethylation of phenanthrene. One common method is the reaction of phenanthrene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the phenanthrene to form the desired product .
Industrial Production Methods: Industrial production of 9-(Chloromethyl)phenanthrene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 9-(Chloromethyl)phenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone using oxidizing agents like chromic acid.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9-Methylphenanthrene.
Substitution: Various substituted phenanthrene derivatives.
Scientific Research Applications
9-(Chloromethyl)phenanthrene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-(Chloromethyl)phenanthrene involves its interaction with various molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties .
Molecular Targets and Pathways:
Proteins: The compound can modify amino acid residues, affecting protein function.
DNA: It can form adducts with DNA bases, potentially leading to mutations and other genetic changes.
Comparison with Similar Compounds
9-(Chloromethyl)phenanthrene can be compared with other chloromethylated aromatic compounds, such as:
9-Chloromethyl anthracene: Similar in structure but with different reactivity and applications.
Chloromethyl benzene: A simpler compound with fewer applications in complex organic synthesis.
Uniqueness: The unique structure of 9-(Chloromethyl)phenanthrene, with its three fused benzene rings and reactive chloromethyl group, makes it particularly valuable in synthetic chemistry and industrial applications. Its ability to undergo a variety of chemical reactions and form diverse derivatives sets it apart from simpler chloromethylated compounds .
Properties
IUPAC Name |
9-(chloromethyl)phenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNQYTBSQNSROF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80241752 | |
Record name | Phenanthrene, 9-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80241752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951-05-3 | |
Record name | 9-(Chloromethyl)phenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC82368 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenanthrene, 9-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80241752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(Chloromethyl)phenanthrene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94J2QST4XA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research presented in the paper?
A1: The research focuses on synthesizing nitrogen mustard derivatives of 9-(chloromethyl)phenanthrene and investigating their potential as anticancer agents []. The study explores the possibility of leveraging the reactivity of the chloromethyl group in 9-(chloromethyl)phenanthrene to create novel molecules with anti-cancer properties.
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